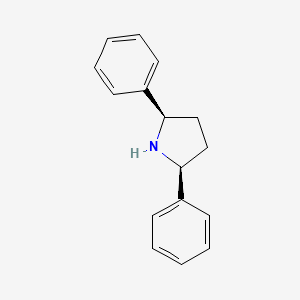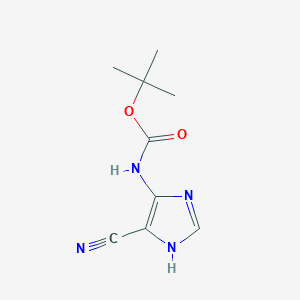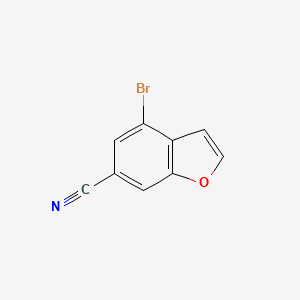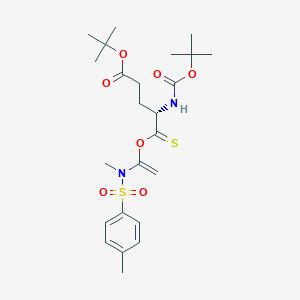
tert-Butyl (S)-4-((tert-butoxycarbonyl)amino)-5-((1-((N,4-dimethylphenyl)sulfonamido)vinyl)oxy)-5-thioxopentanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (S)-4-((tert-butoxycarbonyl)amino)-5-((1-((N,4-dimethylphenyl)sulfonamido)vinyl)oxy)-5-thioxopentanoate is a complex organic compound with a variety of applications in scientific research. This compound features multiple functional groups, including tert-butyl, amino, sulfonamido, and thioxopentanoate, which contribute to its unique chemical properties and reactivity.
Preparation Methods
The synthesis of tert-Butyl (S)-4-((tert-butoxycarbonyl)amino)-5-((1-((N,4-dimethylphenyl)sulfonamido)vinyl)oxy)-5-thioxopentanoate involves several steps, each requiring specific reaction conditions. The process typically begins with the protection of the amino group using tert-butoxycarbonyl (Boc) protection. This is followed by the introduction of the sulfonamido group through a sulfonation reaction. The final steps involve the formation of the vinyl ether linkage and the incorporation of the thioxopentanoate moiety. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.
Chemical Reactions Analysis
tert-Butyl (S)-4-((tert-butoxycarbonyl)amino)-5-((1-((N,4-dimethylphenyl)sulfonamido)vinyl)oxy)-5-thioxopentanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonamido group, potentially converting it to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamido and vinyl ether sites. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
tert-Butyl (S)-4-((tert-butoxycarbonyl)amino)-5-((1-((N,4-dimethylphenyl)sulfonamido)vinyl)oxy)-5-thioxopentanoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of complex molecules and pharmaceuticals.
Biology: The compound’s unique functional groups make it useful in studying enzyme interactions and protein modifications.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of tert-Butyl (S)-4-((tert-butoxycarbonyl)amino)-5-((1-((N,4-dimethylphenyl)sulfonamido)vinyl)oxy)-5-thioxopentanoate involves its interaction with specific molecular targets. The sulfonamido group can interact with enzymes or receptors, potentially inhibiting their activity. The vinyl ether linkage may also play a role in the compound’s reactivity, allowing it to form covalent bonds with target molecules. The overall effect depends on the specific biological or chemical context in which the compound is used.
Comparison with Similar Compounds
tert-Butyl (S)-4-((tert-butoxycarbonyl)amino)-5-((1-((N,4-dimethylphenyl)sulfonamido)vinyl)oxy)-5-thioxopentanoate can be compared to other compounds with similar functional groups, such as:
tert-Butyl (S)-4-((tert-butoxycarbonyl)amino)-5-((1-phenylsulfonamido)vinyl)oxy)-5-thioxopentanoate: This compound lacks the dimethyl substitution on the phenyl ring, which may affect its reactivity and biological activity.
tert-Butyl (S)-4-((tert-butoxycarbonyl)amino)-5-((1-((N-methylphenyl)sulfonamido)vinyl)oxy)-5-thioxopentanoate: The presence of a single methyl group on the phenyl ring can influence the compound’s properties compared to the dimethyl-substituted version.
tert-Butyl (S)-4-((tert-butoxycarbonyl)amino)-5-((1-((N,4-dimethylphenyl)sulfonamido)vinyl)oxy)-5-oxopentanoate: The replacement of the thioxopentanoate moiety with an oxopentanoate group can significantly alter the compound’s chemical behavior and applications.
These comparisons highlight the unique aspects of this compound, particularly its specific functional groups and their influence on its reactivity and applications.
Properties
Molecular Formula |
C24H36N2O7S2 |
|---|---|
Molecular Weight |
528.7 g/mol |
IUPAC Name |
tert-butyl (4S)-5-[1-[methyl-(4-methylphenyl)sulfonylamino]ethenoxy]-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-sulfanylidenepentanoate |
InChI |
InChI=1S/C24H36N2O7S2/c1-16-10-12-18(13-11-16)35(29,30)26(9)17(2)31-21(34)19(25-22(28)33-24(6,7)8)14-15-20(27)32-23(3,4)5/h10-13,19H,2,14-15H2,1,3-9H3,(H,25,28)/t19-/m0/s1 |
InChI Key |
NQWMECKGSYMNSE-IBGZPJMESA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C)C(=C)OC(=S)[C@H](CCC(=O)OC(C)(C)C)NC(=O)OC(C)(C)C |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C)C(=C)OC(=S)C(CCC(=O)OC(C)(C)C)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


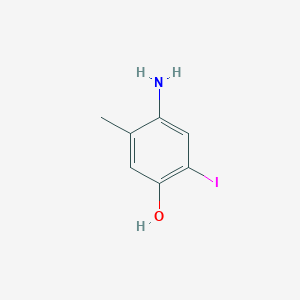
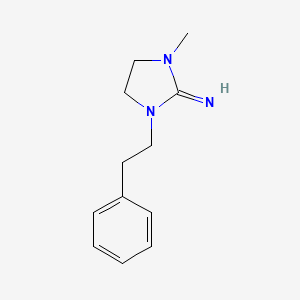
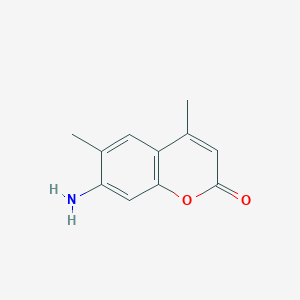
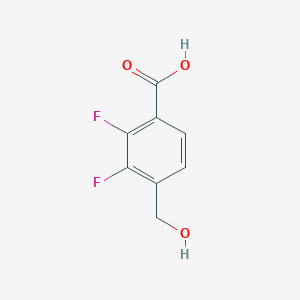
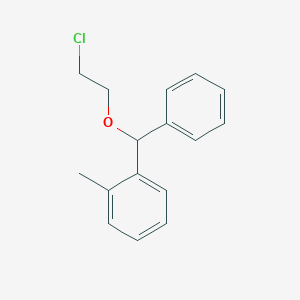
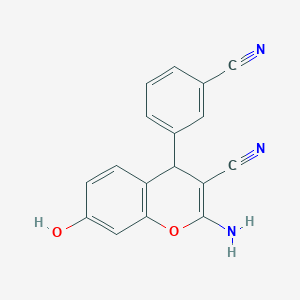
![[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2S,3R,6R)-3-hydroxy-6-methyl-5-oxooxan-2-yl] hydrogen phosphate](/img/structure/B12832829.png)

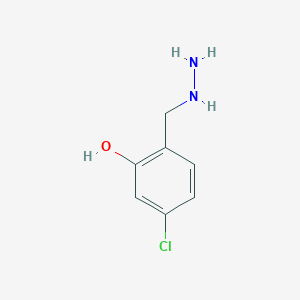
![5-Amino-1-(4-chloro-phenyl)-4-[4-(3,4-dimethoxy-phenyl)-thiazol-2-yl]-1,2-dihydro-pyrrol-3-one](/img/structure/B12832841.png)
![tert-butyl N-[5-[(3aS,4S,6aR)-2-oxo-3-trityl-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoyl]-N-[(2S)-4,5-diamino-3-oxo-1-sulfanylpentan-2-yl]carbamate](/img/structure/B12832851.png)
